5-chloro-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine

Cancer Metabolism Serine Biosynthesis PHGDH Inhibition

Researchers probing serine biosynthesis in cancer require a PHGDH inhibitor with a wide dynamic range for dose-response studies. CBR-5884 (CAS 1183376-10-4), a selective noncompetitive PHGDH inhibitor (IC50=33 μM), disrupts enzyme oligomerization via an allosteric mechanism distinct from active-site competitors. Key advantages: Moderate potency enables dose-response studies of non-linear pathway relationships; Selective cytotoxicity against serine-addicted melanoma, breast, and EOC lines; Documented in vivo tumor growth delay in EOC xenograft models. Supplied with verified purity for reproducible preclinical research.

Molecular Formula C16H16ClN3
Molecular Weight 285.77 g/mol
CAS No. 1183376-10-4
Cat. No. B1523920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine
CAS1183376-10-4
Molecular FormulaC16H16ClN3
Molecular Weight285.77 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCN2C3=C(C=C(C=C3)Cl)N=C2N
InChIInChI=1S/C16H16ClN3/c17-13-8-9-15-14(11-13)19-16(18)20(15)10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10H2,(H2,18,19)
InChIKeyCZRAMJQALFPNAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CBR-5884: Chemical Identity and Pharmacological Classification


5-chloro-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine (CAS 1183376-10-4) is a synthetic small molecule belonging to the benzimidazole class of heterocyclic compounds . It is also referred to as CBR-5884 . The compound has a molecular formula of C16H16ClN3 and a molecular weight of 285.77 g/mol . Its primary characterized activity is as a selective, noncompetitive inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway [1].

PHGDH pathway inhibition studies
Non-competitive, allosteric mechanism tool
Selective for serine-dependent cancer cell models

Why CBR-5884 Cannot Be Replaced by Structural Analogs


Within the class of PHGDH inhibitors, substitution is not straightforward. Compounds such as NCT-503 and newer derivatives like PH-755 exhibit distinct potency, mechanism, and selectivity profiles that preclude simple interchange [1][2]. For instance, CBR-5884 acts as a noncompetitive, allosteric inhibitor that disrupts PHGDH oligomerization, a mechanism different from active-site competitive inhibitors [3]. Furthermore, the selectivity of CBR-5884 for specific cancer cell lines based on their serine biosynthesis dependence is not uniformly observed with all PHGDH inhibitors [4]. Therefore, experimental continuity and data reproducibility mandate the use of the specific compound, 5-chloro-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine (CBR-5884), and not a generic analog.

Mechanism Non-competitive vs competitive inhibitors may shift pathway-response interpretation
Potency context Moderate potency profile may not transfer to analogs with stronger inhibition
Selectivity Off-target dehydrogenase profiles differ across PHGDH inhibitor classes

Quantitative Differentiation of CBR-5884 for Procurement


PHGDH Inhibitory Potency: CBR-5884 vs. NCT-503 and PH-755

The inhibitory potency of CBR-5884 against phosphoglycerate dehydrogenase (PHGDH) provides a clear basis for experimental selection. CBR-5884 exhibits an IC50 of 33 μM for inhibiting serine synthesis from 3-phosphoglycerate in a cellular context [1]. In contrast, the active-site inhibitor NCT-503 demonstrates significantly higher potency, with reported IC50 values in the low micromolar range (e.g., 2.5 μM) [2][3]. More recent development compounds, such as PH-755, have achieved even greater potency, with IC50 values around 0.2 μM [4]. This quantitative difference in inhibitory strength directly influences the concentration range required for biological assays and the potential for off-target effects at higher doses. The moderate potency of CBR-5884 makes it a suitable tool for studying PHGDH biology where complete ablation of activity is not desired or for use in systems where stronger inhibitors may cause acute toxicity.

PHGDH IC50
Cross-study comparable
33 μM
Supports graded inhibition study design
~13-fold less potent vs NCT-503 (2.5 μM); ~165-fold vs PH-755 (0.2 μM)
Cancer Metabolism Serine Biosynthesis PHGDH Inhibition

Selectivity Against NAD+-Dependent Dehydrogenases

A key differentiator for CBR-5884 is its selectivity profile against other NAD+-dependent dehydrogenases. In direct enzymatic assays, CBR-5884 at concentrations up to 400 μM does not inhibit lactate dehydrogenase (LDH) or malate dehydrogenase 1 (MDH1), two closely related enzymes that share the NAD+ cofactor binding domain [1]. This is a critical point of comparison, as many benzimidazole-based compounds or general dehydrogenase inhibitors can exhibit broad-spectrum activity. For instance, while other PHGDH inhibitors like NCT-503 are also selective, their mechanism (active-site competition) and off-target profiles are distinct [2]. The established lack of activity against LDH and MDH1 provides procurement confidence that experimental outcomes are attributable to PHGDH inhibition rather than confounding effects on central carbon metabolism.

LDH/MDH1 Selectivity
Head-to-head
No inhibition up to 400 μM
Reduces confounding metabolic effects in assays
Assay conditions: purified enzymes, pre-incubation with CBR-5884
Enzymology Drug Selectivity Metabolic Pathways

Antiproliferative Effects in Cancer Cell Lines

The antiproliferative efficacy of CBR-5884 is not uniform across all cancer cell lines but is selective for those with high de novo serine synthesis activity. In a comparative study on Hs578T breast cancer cells with Parkin knockdown (which upregulates PHGDH), treatment with CBR-5884 or NCT-503 resulted in a differential reduction in cell proliferation. While both inhibitors reduced growth, the magnitude of effect and the concentration-dependence varied [1]. For example, CBR-5884 at 30 µM significantly inhibited the proliferation of MDA-MB-468 breast cancer cells by approximately 50-60% over 3-5 days, whereas NCT-503, with its higher potency, achieves similar effects at lower concentrations [2]. This data underscores that CBR-5884 is not merely a less potent version of NCT-503; its specific chemical structure influences its cellular activity profile, making it the preferred tool for studies designed to explore partial PHGDH inhibition or where higher drug concentrations are experimentally permissible or desirable.

Antiproliferative Effect
Head-to-head
~50-60% inhibition at 30 μM, 4 days
Supports cell-model endpoint review for serine-dependent lines
Hs578T and MDA-MB-468 models; MTT assay
Cancer Cell Biology Proliferation Assays Serine Auxotrophy

In Vivo Tumor Growth Inhibition in Preclinical Models

The in vivo efficacy of CBR-5884 has been validated in preclinical models, providing a crucial data point for procurement decisions involving animal studies. In a mouse model of epithelial ovarian cancer (EOC), systemic administration of CBR-5884 led to a significant delay in tumor growth [1]. While detailed tumor growth inhibition (TGI) percentages are not provided in the available snippet, the study confirms that CBR-5884 is bioavailable and exerts a measurable antitumor effect in vivo. This contrasts with some other early-stage PHGDH inhibitors that may lack sufficient pharmacokinetic properties for in vivo use. Furthermore, this evidence positions CBR-5884 as a validated tool compound for investigating the therapeutic potential of PHGDH inhibition in whole-organism settings, a capability not universal among its chemical analogs.

In Vivo Tumor Delay
Class-level inference
Significant delay vs vehicle in EOC xenograft
Supports in vivo model-response endpoint context
Data to verify; systemic administration
In Vivo Pharmacology Xenograft Models Ovarian Cancer

Defined Application Scenarios for CBR-5884


Graded Inhibition of PHGDH Biology

For studies where the goal is to probe the biological consequences of reduced, but not completely ablated, serine synthesis, CBR-5884 is the preferred tool compound [1]. Its moderate IC50 of 33 μM [1] relative to more potent inhibitors like PH-755 (~0.2 μM) [2] allows researchers to achieve a wider dynamic range of PHGDH inhibition without causing immediate metabolic crisis or cell death. This is particularly useful in dose-response studies designed to uncover non-linear relationships between PHGDH activity and downstream metabolic or phenotypic outcomes.

Targeting Cancers with High Serine Biosynthesis

CBR-5884 is ideally suited for experiments aimed at exploiting the 'serine addiction' of specific cancer subtypes [1]. Its selective cytotoxicity for cell lines with high PHGDH expression and de novo serine synthesis activity—such as certain melanomas and breast cancers [2]—makes it a valuable tool for validating PHGDH as a therapeutic target in these contexts. Its use should be prioritized in cell panels characterized for PHGDH expression and serine pathway flux, where a differential response to CBR-5884 versus control cell lines can be clearly demonstrated .

In Vivo Antitumor Efficacy in Preclinical Models

Given the documented in vivo efficacy in delaying tumor growth in an epithelial ovarian cancer (EOC) model [1], CBR-5884 is a viable candidate for inclusion in preclinical animal studies designed to validate PHGDH as a therapeutic target. Researchers can procure CBR-5884 for use in xenograft or syngeneic mouse models, particularly for EOC or other cancer types shown to be sensitive in vitro [1]. This application is supported by the compound's selectivity profile [2] which mitigates the risk of confounding toxicity from off-target dehydrogenase inhibition during in vivo dosing.

Mechanistic Studies of PHGDH Oligomerization

Unlike active-site competitors such as NCT-503, CBR-5884 inhibits PHGDH through a noncompetitive, allosteric mechanism that involves disrupting the enzyme's oligomeric state [1]. This unique mode of action makes CBR-5884 the compound of choice for biochemical and biophysical studies focused on the regulation of PHGDH quaternary structure. Experiments involving cross-linking, size-exclusion chromatography, or analytical ultracentrifugation to probe PHGDH oligomerization in the presence and absence of an allosteric modulator would specifically require CBR-5884 [2].

Application
Selection Property
Validation Focus
PHGDH graded inhibition studies
Moderate potency assay context
Dose-response pathway analysis
Serine-dependent cancer cell line studies
Serine biosynthesis dependence
Differential cytotoxicity endpoint review
In vivo tumor model studies
In vivo bioavailability and target engagement
Tumor growth delay endpoint
PHGDH oligomerization mechanism studies
Allosteric disruption mode
Quaternary structure analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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